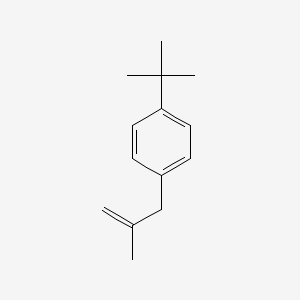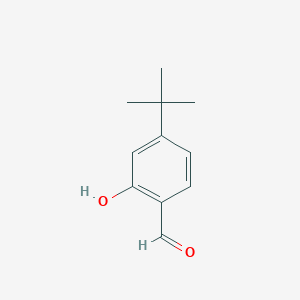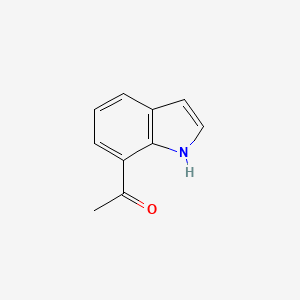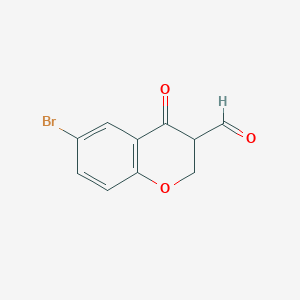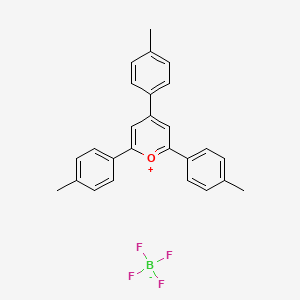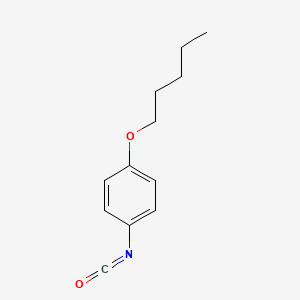
4-Metilbencenosulfonato de tetrahidro-2H-piran-4-ilo
Descripción general
Descripción
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O4S . It has a molecular weight of 270.35 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The InChI code for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a solid at room temperature . It has a molecular weight of 270.35 .Aplicaciones Científicas De Investigación
Química Medicinal y Síntesis de Fármacos
El 4-metilbencenosulfonato de tetrahidro-2H-piran-4-ilo sirve como un intermedio esencial en la síntesis farmacéutica. Los investigadores lo utilizan para crear nuevos candidatos a fármacos. Por ejemplo, se puede emplear en la preparación de compuestos como 1'-bencil-6-((tetrahidro-2H-piran-4-il)oxi)espiro[isobenzofurano-1(3H),4'-piperidina]-1'-ona . Estos derivados pueden exhibir actividades biológicas prometedoras, lo que los convierte en valiosos para el descubrimiento de fármacos.
Detección de Daño del ADN
En investigaciones científicas relacionadas con el daño del ADN, O-(tetrahidro-2H-piran-2-il)hidroxilamina (un derivado de nuestro compuesto) se ha utilizado para mejorar la detección de roturas de una sola hebra (SSBs) en el ADN. Su acoplamiento con electroforesis en gel alcalina mejora la sensibilidad de la detección de SSB .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, also known as Tetrahydro-2H-pyran-4-yl p-tosylate, is a chemical compound used in the field of organic synthesis .
Mode of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.
Biochemical Pathways
As a reagent in organic synthesis , it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use.
Pharmacokinetics
As a compound used in organic synthesis , its bioavailability would likely depend on the specific conditions of the reaction it is used in.
Result of Action
As a reagent in organic synthesis , its effects would likely be dependent on the specific reactions it is used in.
Action Environment
The action, efficacy, and stability of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate can be influenced by various environmental factors. These may include the conditions of the reaction it is used in, such as temperature, pH, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which are crucial for the oral treatment of viral hepatitis . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, thereby influencing the biochemical pathways involved.
Cellular Effects
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells, thereby inhibiting tumor growth . This effect is achieved through the compound’s ability to interfere with specific signaling pathways that regulate cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a CB2 cannabinoid receptor agonist, which plays a role in modulating immune responses and inflammation . Additionally, it can inhibit certain enzymes, thereby altering the biochemical pathways and cellular processes in which these enzymes are involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of tumor growth .
Dosage Effects in Animal Models
The effects of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall biochemical processes within cells . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions determine the compound’s bioavailability and its ability to exert its effects on target cells and tissues.
Subcellular Localization
The subcellular localization of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within these subcellular structures influences its interactions with biomolecules and its ability to modulate cellular processes.
Propiedades
IUPAC Name |
oxan-4-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEERHWXRRLRIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553365 | |
| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97986-34-0 | |
| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

